molecular formula C7H9NOS B7478092 N,5-dimethylthiophene-2-carboxamide

N,5-dimethylthiophene-2-carboxamide

Cat. No.: B7478092
M. Wt: 155.22 g/mol
InChI Key: IRQHNGANIBSJJJ-UHFFFAOYSA-N
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Description

N,5-Dimethylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a methyl group at the nitrogen (N-methyl) and a second methyl group at the 5-position of the thiophene ring. Another derivative, N-Methoxy-N,5-dimethylthiophene-2-carboxamide (CAS: 132960-12-4), is commercially available with a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 .

Properties

IUPAC Name

N,5-dimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQHNGANIBSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-carboxamide derivatives exhibit diverse pharmacological properties, influenced by substituents on the nitrogen and thiophene ring. Below is a comparative analysis of N,5-dimethylthiophene-2-carboxamide analogs:

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) substituents (e.g., 5-nitrothiophene-2-carboxamides in ) enhance antibacterial activity by increasing electrophilicity, facilitating target binding.

Aromatic vs. Aliphatic Nitrogen Substituents :

  • Aromatic substituents (e.g., 4-(4-fluorophenyl)thiazol-2-yl in ) confer rigidity, aiding in target specificity.
  • Aliphatic substituents (e.g., 3,5-dichlorobenzyl in ) may enhance solubility and metabolic stability.

Crystallographic Behavior :

  • N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° (thiophene vs. benzene rings), influencing crystal packing and intermolecular interactions (e.g., weak C–H⋯O/S bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,5-dimethylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N,5-dimethylthiophene-2-carboxamide

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